molecular formula C9H15NOS B2363733 N-(Thian-2-ylmethyl)prop-2-enamide CAS No. 1516749-33-9

N-(Thian-2-ylmethyl)prop-2-enamide

Cat. No.: B2363733
CAS No.: 1516749-33-9
M. Wt: 185.29
InChI Key: JQOPJTJITZORCA-UHFFFAOYSA-N
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Description

N-(Thian-2-ylmethyl)prop-2-enamide is an organic compound featuring a prop-2-enamide backbone linked to a thiane ring via a methylene group at the 2-position of the thiane. The thiane ring, a six-membered saturated sulfur heterocycle, introduces steric and electronic effects that differentiate this compound from other enamide derivatives.

Properties

IUPAC Name

N-(thian-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-2-9(11)10-7-8-5-3-4-6-12-8/h2,8H,1,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOPJTJITZORCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thian-2-ylmethyl)prop-2-enamide typically involves the reaction of thian-2-ylmethylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(Thian-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thian-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted enamides depending on the nucleophile used.

Scientific Research Applications

N-(Thian-2-ylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Thian-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Thian-4-ylmethyl)prop-2-enamide

  • Structural Features : The thiane ring is substituted at the 4-position instead of the 2-position.
  • The thiane ring’s chair conformation may lead to distinct electronic environments, influencing reactivity and enzyme interactions .

N-(2,4-Difluorophenylmethyl)prop-2-enamide

  • Structural Features : A difluorophenyl group replaces the thiane ring.
  • Key Differences :
    • The electron-withdrawing fluorine atoms enhance stability and alter electronic interactions with biological targets .
    • Lacks the sulfur atom, eliminating thiane-specific interactions (e.g., hydrogen bonding with sulfur).

N-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

  • Structural Features : Contains nitro and fluoro substituents on aromatic rings.
  • Key Differences: The nitro group increases electrophilicity, enabling interactions with nucleophilic residues in enzymes . Aromatic rings provide planar geometry, contrasting with the non-planar thiane ring in the target compound.
  • Biological Activity : Exhibits anti-inflammatory and anticancer properties due to dual electron-deficient aromatic systems .

Thiazole-Containing Enamides (e.g., (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide)

  • Structural Features : Thiazole rings (aromatic sulfur-nitrogen heterocycles) replace the thiane ring.
  • Key Differences: Thiazoles are planar and aromatic, enabling π-π stacking interactions absent in thiane derivatives . The cyano group in some analogs introduces polarity and reactivity distinct from thiane-based compounds .
  • Biological Activity : Unique reactivity profiles, such as kinase inhibition, attributed to thiazole’s aromaticity and electronic properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Biological Activity Key Differentiators References
N-(Thian-2-ylmethyl)prop-2-enamide Thiane (2-yl), enamide Inferred enzyme modulation Non-aromatic thiane, steric effects at 2-yl -
N-(Thian-4-ylmethyl)prop-2-enamide Thiane (4-yl), enamide Enzyme inhibition Reduced steric hindrance at 4-yl
N-(2,4-Difluorophenylmethyl)prop-2-enamide Difluorophenyl, enamide Enhanced stability/reactivity Electron-withdrawing fluorine substituents
N-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide Nitro/fluoro aromatic, enamide Anti-inflammatory, anticancer Dual electron-deficient aromatic systems
(E)-N-(cyanomethyl)-3-(2-methylthiazol-4-yl)prop-2-enamide Thiazole, cyano group Kinase inhibition Aromatic thiazole, cyano group polarity

Research Findings and Uniqueness of this compound

  • Structural Uniqueness : The 2-position substitution on the thiane ring creates steric constraints that may limit conformational flexibility but enhance target specificity compared to 4-yl analogs .
  • Potential Applications: While direct studies are lacking, analogs suggest utility in drug development, particularly for diseases involving enzyme dysregulation (e.g., cancer, inflammation) .

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